![molecular formula C31H39NO4 B10793539 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793539.png)
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings and ether linkages, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline): has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-Dimethoxy-3,4-dihydroisochinolin): hebt sich durch seine einzigartige Kombination aus funktionellen Gruppen und strukturellen Merkmalen ab, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C31H39NO4 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-[5-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]pentyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C31H39NO4/c1-33-28-12-9-10-24(20-28)14-15-25-11-5-6-13-29(25)36-19-8-4-7-17-32-18-16-26-21-30(34-2)31(35-3)22-27(26)23-32/h5-6,9-13,20-22H,4,7-8,14-19,23H2,1-3H3 |
InChI-Schlüssel |
UZHJKQAEGCHEJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2OCCCCCN3CCC4=CC(=C(C=C4C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan](/img/structure/B10793468.png)
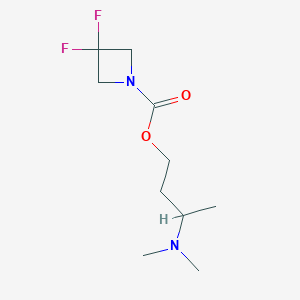
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
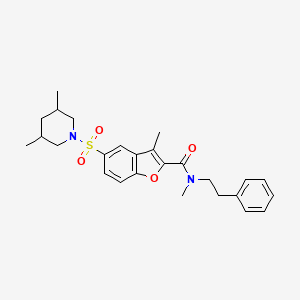
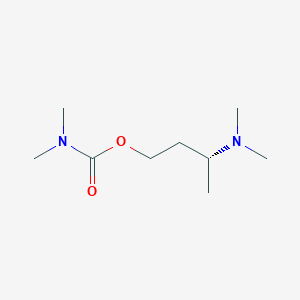
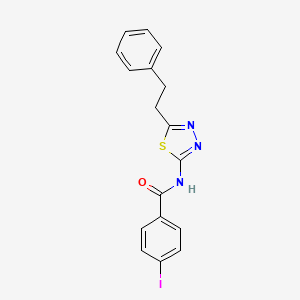

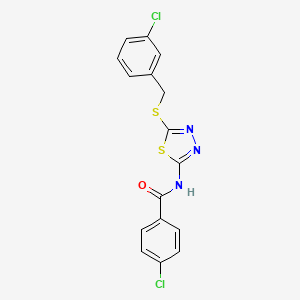
![N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793504.png)
![N-[4-[3-(2-Methoxyphenyl)piperazin-1-yl]propyl]-2,1,3-benzoxadiazole-5-carboxamide](/img/structure/B10793510.png)
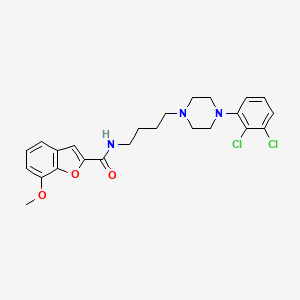
![3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793526.png)
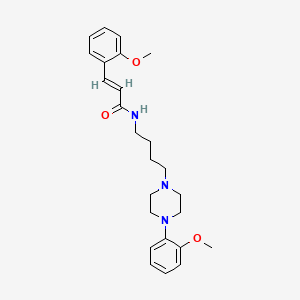
![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)
